molecular formula C11H14N2O4 B062766 3-((tert-Butoxycarbonyl)amino)isonicotinic acid CAS No. 179024-65-8

3-((tert-Butoxycarbonyl)amino)isonicotinic acid

カタログ番号: B062766
CAS番号: 179024-65-8
分子量: 238.24 g/mol
InChIキー: ZZXUPXUHQHTUNH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((tert-Butoxycarbonyl)amino)isonicotinic acid (CAS 179024-65-8) is a high-purity chemical building block essential for advanced organic synthesis and pharmaceutical research. This compound features a molecular formula of C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g/mol. Key Research Applications: Its primary value lies in its role as a protected intermediate in the synthesis of more complex molecules. The presence of both a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected amino group on the pyridine ring makes it a versatile precursor for constructing active pharmaceutical ingredients (APIs), ligands for catalysis, and structured organic materials. Researchers utilize this compound to introduce the 3-amino-isonicotinic acid moiety into target molecules while leveraging the Boc group's orthogonal protection strategy, which is stable under basic conditions but can be readily removed under mild acidic conditions. Handling & Safety: This material is classified with the signal word "Warning" and requires careful handling. Refer to the Safety Data Sheet (SDS) for detailed hazard information (H302, H315, H319, H335) and appropriate precautionary statements (P261, P280, P301+P312, P302+P352, P305+P351+P338). For research and further manufacturing use only. Not for diagnostic or therapeutic use.

特性

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-12-5-4-7(8)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXUPXUHQHTUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611363
Record name 3-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179024-65-8
Record name 3-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthesis of 3-Aminoisonicotinic Acid

The precursor 3-aminoisonicotinic acid is synthesized via nitration followed by catalytic reduction . Isonicotinic acid undergoes nitration at the meta position (relative to the carboxylic acid group) using concentrated nitric acid and sulfuric acid at 0–5°C. Subsequent hydrogenation with palladium on carbon (10% Pd/C) in methanol under H₂ gas (1 atm) yields the amine.

Reaction Conditions

StepReagentsSolventTemperatureTimeYield
NitrationHNO₃, H₂SO₄H₂SO₄0–5°C4 h60–70%
ReductionH₂, Pd/CMeOH25°C12 h85–90%

Boc Protection of the Amino Group

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, followed by extraction and silica gel column purification (chloroform:methanol = 90:10 to 55:10).

Optimized Protocol

  • Reagents : Boc₂O (1.2 equiv), TEA (2.0 equiv)

  • Solvent : DCM

  • Workup : Washes with 0.1 M H₂SO₄, brine, and saturated NaHCO₃

  • Purification : Silica gel column (60–120 mesh)

  • Yield : 75–80%

Ester Hydrolysis of Boc-Protected intermediates

Synthesis of Methyl 3-((tert-Butoxycarbonyl)amino)isonicotinate

For substrates sensitive to acidic conditions, an alternative route involves Boc protection of methyl 3-aminoisonicotinate . The ester group is introduced via Fischer esterification (MeOH, H₂SO₄) prior to nitration and reduction. Boc protection follows the same protocol as above.

Saponification to the Carboxylic Acid

The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 50°C for 6 hours. Acidification with HCl precipitates the product, which is filtered and dried.

Key Data

ParameterValue
LiOH (equiv)3.0
Temperature50°C
Time6 h
Yield90–95%

Coupling Strategies Using EDC/NHS Chemistry

Activation of Isonicotinic Acid

In a method adapted from peptide synthesis, isonicotinic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DCM. This generates an active ester intermediate, which reacts with Boc-protected amines.

Amination and Deprotection

The activated ester reacts with 3-(Boc-amino)-1-propanol (or analogous amines) in DCM/TEA. After coupling, the Boc group is selectively removed using trifluoroacetic acid (TFA) in DCM (1:1), yielding 3-aminopropyl isonicotinate. Subsequent oxidation or functionalization steps are avoided due to the direct availability of the carboxylic acid group.

Critical Parameters

  • Molar Ratio : EDC:NHS:acid = 1:1:1

  • Coupling Time : 12–16 h

  • Deprotection Time : 2–3 h

  • Overall Yield : 65–70%

Comparative Analysis of Methods

Efficiency and Scalability

MethodStepsTotal YieldScalability
Direct Boc Protection260–70%High
Ester Hydrolysis355–65%Moderate
EDC/NHS Coupling450–60%Low

Practical Considerations

  • Direct Protection is optimal for large-scale synthesis due to minimal intermediates.

  • EDC/NHS Coupling offers flexibility in introducing diverse amine side chains but requires costly reagents.

  • Ester Hydrolysis is preferred for acid-sensitive substrates but adds hydrolysis steps.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 1.43 (s, Boc CH₃), 7.29–8.10 (pyridine-H), 10.20 (COOH).

  • Mass Spectrometry : [M+H]⁺ = 239.2 (calculated: 238.24).

Purity Standards

  • HPLC : ≥95% purity (C18 column, 0.1% TFA in H₂O/MeCN).

  • Impurities : ≤0.02% (by LC-MS) .

科学的研究の応用

Medicinal Chemistry

The compound is primarily utilized in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. Specifically, derivatives of isonicotinic acid are known to exhibit a range of biological activities, including:

  • Antitubercular Activity : Isonicotinic acid derivatives are crucial in the development of anti-tuberculosis drugs. Compounds similar to 3-((tert-Butoxycarbonyl)amino)isonicotinic acid have been investigated for their potential to inhibit Mycobacterium tuberculosis .
  • Neurological Applications : There is ongoing research into compounds that modulate neuronal nicotinic acetylcholine receptors (nAChRs). The tert-butoxycarbonyl (Boc) protecting group enhances the compound's pharmacological properties by improving its stability and bioavailability .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. Its Boc group allows for selective deprotection under mild conditions, facilitating further functionalization. This property is particularly useful in multi-step syntheses where protecting groups are required to prevent unwanted reactions.

In proteomics, this compound is utilized as a reagent for peptide synthesis. The Boc group is commonly used to protect amino groups during peptide coupling reactions, allowing for the formation of complex peptide structures that are essential for studying protein interactions and functions.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

  • Study on Antimicrobial Activity : A recent study demonstrated that derivatives of isonicotinic acid exhibit significant antimicrobial properties. The introduction of the Boc group was found to enhance the activity against various bacterial strains .
  • Synthesis of Novel Compounds : Researchers have successfully synthesized new derivatives using this compound as a starting material. These compounds showed promising results in preliminary biological assays targeting cancer cells and bacterial infections .

作用機序

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 3-((tert-Butoxycarbonyl)amino)isonicotinic acid with structurally or functionally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 179024-65-8 C₁₁H₁₄N₂O₄ 238.24 Boc-protected amino group at pyridine 3-position; carboxylic acid at 4-position Drug discovery, peptide synthesis
3-(2,2-Dimethyl-propionylamino)-isonicotinic acid N/A C₁₁H₁₃N₂O₃ 278.28 Acylated amino group (pivaloyl instead of Boc); higher lipophilicity Intermediate for kinase inhibitors
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid 885588-03-4 C₁₂H₈FIN₂O₂ 358.11 Halogenated aromatic substituent; bulky iodine atom enhances binding affinity Anticancer research
5-tert-Butoxycarbonylamino-2-chloro-nicotinic acid 885277-14-5 C₁₁H₁₃ClN₂O₄ 272.68 Chlorine substituent at pyridine 2-position; Boc-protected amino at 5-position Antibacterial agents
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid 16948-10-0 C₉H₁₇NO₄ 203.24 Aliphatic backbone with methyl branch; lower steric hindrance Peptide modification
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid 232595-59-4 C₁₂H₁₅NO₅ 253.25 Hydroxyl group at benzoic acid 5-position; enhanced solubility in polar solvents Natural product derivatization

Structural and Functional Analysis

Boc Protection vs. Acylation: The Boc group in this compound provides superior stability under acidic conditions compared to the pivaloyl group in 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid. This makes the Boc variant more suitable for multi-step syntheses . The iodine atom in 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid introduces steric bulk and enhances halogen bonding, which is critical for targeting hydrophobic pockets in enzymes .

Positional Isomerism: 5-tert-Butoxycarbonylamino-2-chloro-nicotinic acid differs in the placement of the Boc group (5-position) and chlorine (2-position), leading to distinct electronic effects.

Backbone Flexibility: Aliphatic derivatives like 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid lack the rigid pyridine ring, offering greater conformational flexibility for peptide backbone modifications .

Solubility and Bioavailability: The hydroxyl group in 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid improves aqueous solubility compared to the purely aromatic this compound, making it preferable for formulations requiring high bioavailability .

Cost and Availability

  • This compound is priced at ¥7,696.9/10g (Aladdin), while halogenated analogs like 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid are significantly costlier due to complex synthesis .

生物活性

3-((tert-Butoxycarbonyl)amino)isonicotinic acid, a derivative of isonicotinic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which influences its pharmacological properties. This article explores the biological activity of this compound, highlighting its interactions, mechanisms of action, and implications for drug development.

  • Molecular Formula : C₉H₁₁N₃O₃
  • Molecular Weight : 197.20 g/mol
  • CAS Number : 179024-65-8

The compound exhibits significant solubility characteristics and stability due to the Boc group, which enhances its bioavailability and protects against premature degradation in biological environments.

This compound has been studied for its interactions with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Research indicates that it can modulate the activity of enzymes such as Nicotinamide N-methyltransferase (NNMT), which plays a role in the metabolism of nicotinamide derivatives .
  • Binding Affinity : Interaction studies have demonstrated that this compound exhibits notable binding affinity to specific receptors and proteins, suggesting its utility in targeted drug design.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of isonicotinic acid can possess antimicrobial activity, potentially making this compound a candidate for further exploration in treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description Reference
Enzyme InhibitionInhibits NNMT with a significant reduction in enzyme activity observed in vitro.
Antimicrobial PotentialExhibits activity against various bacterial strains; further studies needed to quantify effectiveness.
Binding AffinityDemonstrated strong binding to specific protein targets, indicating potential for drug development.
SolubilityImproved aqueous solubility due to the presence of the Boc group enhances bioavailability and pharmacokinetics.

Case Study 1: Inhibition of NNMT

A study conducted by researchers aimed at evaluating the inhibitory effects of various isonicotinic acid derivatives on NNMT found that this compound significantly reduced enzyme activity compared to controls. This inhibition was linked to alterations in metabolic pathways involving nicotinamide, suggesting therapeutic potential in conditions where NNMT is implicated.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited varying degrees of antibacterial activity, warranting further exploration into their mechanisms and efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for 3-((tert-Butoxycarbonyl)amino)isonicotinic acid?

  • Methodological Answer : The compound is synthesized via Boc (tert-butoxycarbonyl) protection of the amino group on isonicotinic acid. A common approach involves coupling tert-butoxycarbonyl anhydride (Boc₂O) with the amine precursor under basic conditions (e.g., using NaHCO₃ or DMAP in THF). Reaction temperature (0–25°C) and anhydrous conditions are critical to prevent premature deprotection. For analogous Boc-protected compounds, coupling reactions are monitored by TLC, and intermediates are purified via column chromatography .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the Boc group (tert-butyl singlet at ~1.4 ppm in ¹H NMR) and the carboxylic acid proton (broad peak at ~12–13 ppm). The pyridine ring protons appear as distinct aromatic signals .
  • IR Spectroscopy : Detect carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹ and carboxylic acid C=O at ~1700 cm⁻¹) .
  • Mass Spectrometry (ESI-MS or HRMS) : Verify molecular weight and fragmentation patterns .

Q. How can solubility challenges during purification be addressed?

  • Methodological Answer : The compound’s poor solubility in non-polar solvents necessitates recrystallization from ethyl acetate/hexane mixtures or aqueous ethanol. For column chromatography, use polar stationary phases (e.g., silica gel) and elute with gradients of ethyl acetate in hexane (5–30%) with 0.1% acetic acid to suppress aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., splitting patterns due to rotational isomerism of the Boc group) require 2D NMR (COSY, HSQC) to assign signals unambiguously. Compare data with structurally analogous compounds, such as Boc-protected cyclohexanecarboxylic acid (δ 1.43 ppm for tert-butyl in ¹H NMR) . Contaminants from incomplete purification are ruled out via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. What strategies ensure the stability of this compound under varying conditions?

  • Methodological Answer :

  • Acidic Conditions : Avoid prolonged exposure to TFA or HCl, which cleave the Boc group. Use mild acids (e.g., acetic acid) for protonation of the pyridine ring.
  • Thermal Stability : Store at –20°C under inert gas (N₂/Ar). Differential Scanning Calorimetry (DSC) can identify decomposition temperatures (>150°C for Boc derivatives) .
  • Hydrolytic Stability : Lyophilize the compound to minimize moisture-induced degradation .

Q. How can this compound be integrated into larger molecular architectures for bioactivity studies?

  • Methodological Answer : The carboxylic acid moiety enables conjugation to amines via EDC/HOBt coupling, forming amides for peptide-like inhibitors. For example, Boc-protected analogs are used in kinase inhibitors (e.g., Pimasertib derivatives), where the pyridine ring enhances binding affinity . Computational docking (AutoDock Vina) predicts interactions with target proteins, guiding functionalization at the 4-position .

Q. What are the implications of conflicting bioactivity data in structural analogs, and how can they guide research on this compound?

  • Methodological Answer : For Boc-protected compounds, bioactivity discrepancies (e.g., in GABA uptake inhibition) often arise from stereochemical variations. Resolve enantiomers via chiral HPLC (Chiralpak IA column) and test isolated isomers in vitro. Compare results with cis-3-aminocyclohexanecarboxylic acid derivatives, which show neuroactive properties .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。